![molecular formula C10H7Cl2NS B1373002 2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole CAS No. 1211510-85-8](/img/structure/B1373002.png)
2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole
Overview
Description
2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole (CMCT) is an organosulfur compound with a sulfur to nitrogen ratio of 1:3. It is a colorless crystalline solid that is insoluble in water, but soluble in most organic solvents. CMCT is a versatile reagent that has been used in a variety of organic synthesis reactions, as well as in the production of various drugs, pesticides, and other compounds. CMCT has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology.
Scientific Research Applications
Corrosion Inhibition
Research indicates that thiazole derivatives, including those similar to 2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole, have significant potential as corrosion inhibitors. For example, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the corrosion inhibition performances of several thiazole derivatives. Their research showed promising results in inhibiting the corrosion of iron, suggesting potential applications for similar compounds (Kaya et al., 2016).
Biological and Medical Research
Thiazole derivatives have been evaluated for their biological activities. For instance, Suh et al. (2012) investigated N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti-inflammatory activity, finding them to be effective inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).
Material Science and Nanotechnology
In the field of nanotechnology and material science, Asela et al. (2017) explored the use of 2-amino-4-(4-chlorophenyl)thiazole derivatives in forming a novel system for drug transport using gold nanoparticles. This research demonstrates the potential of thiazole derivatives in creating advanced drug delivery systems (Asela et al., 2017).
Computational and Theoretical Chemistry
Thiazole derivatives have also been a subject of interest in computational chemistry. For example, Vijaya et al. (2011) conducted a study on 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, focusing on its molecular structure and theoretical calculations. This type of research can provide insights into the properties and potential applications of thiazole derivatives (Vijaya et al., 2011).
properties
IUPAC Name |
2-(chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-10-13-9(6-14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSABEYVZHUZPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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